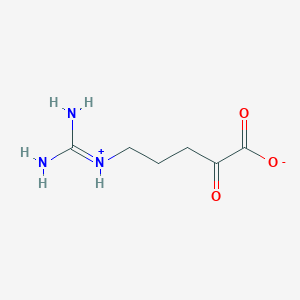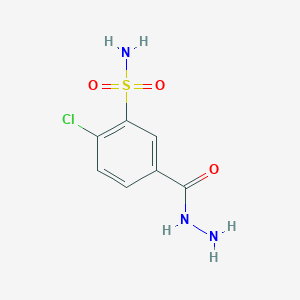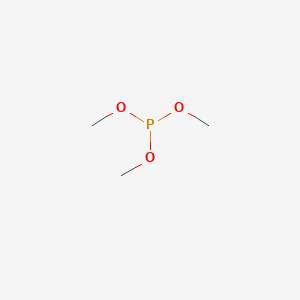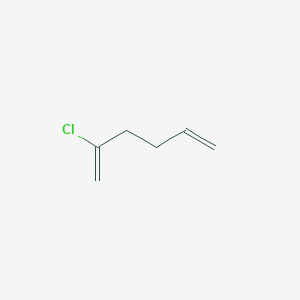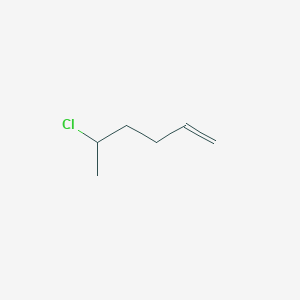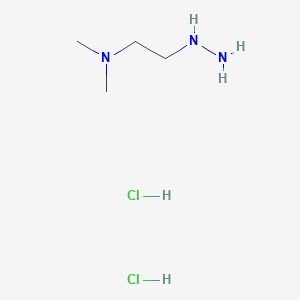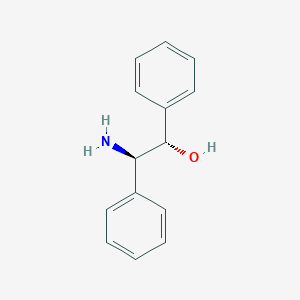
(1S,2R)-2-Amino-1,2-difeniletanol
Descripción general
Descripción
(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral compound with the molecular formula C14H15NO. It is known for its optical activity and is used in various chemical and pharmaceutical applications. The compound is characterized by its two phenyl groups attached to an ethanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon.
Aplicaciones Científicas De Investigación
(1S,2R)-2-Amino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of chiral catalysts and as a resolving agent for racemic mixtures
Mecanismo De Acción
Target of Action
It’s worth noting that compounds similar to this, such as 1s,2r-milnacipran analogs, have been identified as potent norepinephrine and serotonin transporter inhibitors .
Mode of Action
If we consider its similarity to 1s,2r-milnacipran, it may interact with its targets (norepinephrine and serotonin transporters) by binding to them and inhibiting their function . This could result in an increased concentration of norepinephrine and serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
Based on its potential similarity to 1s,2r-milnacipran, it might influence the norepinephrine and serotonin neurotransmission pathways .
Pharmacokinetics
For instance, milnacipran has a rapid absorption with a maximum plasma concentration achieved at around 3.5 hours post-administration . Approximately 55% of the dose was excreted in urine as unchanged milnacipran .
Result of Action
If it acts similarly to 1s,2r-milnacipran, it could potentially enhance norepinephrine and serotonin neurotransmission, which could have various effects depending on the specific physiological context .
Análisis Bioquímico
Biochemical Properties
It is known that chiral compounds like this can often interact with enzymes, proteins, and other biomolecules in a stereo-specific manner . The nature of these interactions can vary widely, from binding to active sites of enzymes to serving as substrates or inhibitors.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Metabolic Pathways
The metabolic pathways involving (1S,2R)-2-Amino-1,2-diphenylethanol are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with specific transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of (1S,2R)-2-Amino-1,2-diphenylethanol and its effects on activity or function are not well-characterized. This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S,2R)-2-Amino-1,2-diphenylethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-amino-1,2-diphenylethanone using a chiral borane complex can yield the desired enantiomer with high enantioselectivity .
Industrial Production Methods
Industrial production of (1S,2R)-2-Amino-1,2-diphenylethanol often involves the use of enzymatic processes. Enzymes such as imine reductases can be employed to achieve high enantioselectivity and yield. These processes are advantageous due to their mild reaction conditions and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-(+)-Ephedrine
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid
Uniqueness
(1S,2R)-2-Amino-1,2-diphenylethanol is unique due to its specific stereochemistry, which imparts distinct optical activity and reactivity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propiedades
IUPAC Name |
(1S,2R)-2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352134 | |
| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23364-44-5 | |
| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


